OaBac6
Description
OaBac6 is a proline- and arginine-rich antimicrobial peptide (AMP) belonging to the cathelicidin family, identified in sheep (Ovis aries) leukocytes . It is encoded by one of four cathelicidin genes in sheep, alongside OaBac5, OaBac7.5, and OaBac11. These peptides are characterized by their high cationic charge (pI > 13.0) due to abundant arginine residues, which facilitate interactions with negatively charged microbial membranes . OaBac6 exhibits broad-spectrum antimicrobial activity, targeting Gram-negative and Gram-positive bacteria through membrane disruption and intracellular mechanisms. Its role extends beyond direct pathogen neutralization; it modulates immune responses by influencing macrophage and neutrophil activity, enhancing tissue repair and inflammation resolution .
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
RRLRPRHQHFPSERPWPKPLPLPLPRPGPRPWPKPLPLPLPRPGLRPWPKPL |
Origin of Product |
United States |
Comparison with Similar Compounds
OaBac6 shares structural and functional similarities with other proline-rich AMPs across species. Below is a detailed comparison:
Structural and Biochemical Properties
| Compound | Species | Key Features | pI | Arginine Residues | Primary Function(s) |
|---|---|---|---|---|---|
| OaBac6 | Sheep | Proline-rich, cationic, 43 amino acids | >13.0 | 11 | Antimicrobial, immunomodulatory |
| OaBac5α | Sheep | Proline-rich, 10 arginine residues, 44 amino acids | >13.0 | 10 | Membrane disruption, bacterial lysis |
| ChBac5 | Goat | Homologous to OaBac5α, 11 arginine residues | >13.0 | 11 | Broad-spectrum antimicrobial activity |
| Bovine Bac5 | Cattle | Precursor to active Bac5, proline/arginine-rich | >12.5 | 14 | Early-stage pathogen neutralization |
| SMAP-29 | Sheep | α-helical cathelicidin, shorter chain (29 residues) | ~10.5 | 6 | Rapid bactericidal activity |
| PR-39 | Pig | Proline-arginine-rich, 39 residues | >12.0 | 12 | Anti-inflammatory, wound healing |
Key Observations :
- Charge and Cationicity : OaBac6 and its ovine/caprine analogs (OaBac5α, ChBac5) exhibit extreme cationic charges (pI > 13.0), enhancing their binding to microbial membranes. In contrast, SMAP-29 has a lower pI (~10.5), limiting its electrostatic interactions but enabling faster penetration .
- Residue Composition : OaBac6 contains 11 arginine residues, comparable to ChBac5 but fewer than bovine Bac5 (14 residues). This difference may influence target specificity and resistance evolution .
Functional Efficacy
- Antimicrobial Spectrum: OaBac6 and ChBac5 show activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. However, OaBac6 demonstrates superior potency against biofilms due to its higher arginine content . SMAP-29, despite its shorter length, exhibits rapid killing kinetics against Salmonella and Klebsiella but is less effective against Gram-positive pathogens .
- Immunomodulatory Roles: OaBac6 and PR-39 enhance macrophage polarization toward pro-healing phenotypes (M2), reducing inflammation in wound models. Bovine Bac5 primarily acts as a precursor peptide, requiring proteolytic activation for full antimicrobial function, unlike OaBac6, which is constitutively active .
Mechanistic Differences
- Membrane Disruption : OaBac6 and OaBac5α destabilize membranes via electrostatic interactions and proline-induced pore formation. SMAP-29 adopts an α-helical structure, enabling deeper membrane insertion .
- Intracellular Targets : OaBac6 inhibits bacterial protein synthesis by binding to ribosomal subunits, a mechanism shared with ChBac5 but absent in SMAP-29 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
